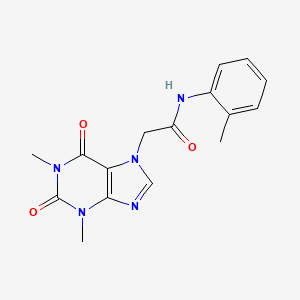![molecular formula C18H19ClN2O3 B5778864 ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B5778864.png)
ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MK-677 or Ibutamoren and belongs to the class of selective androgen receptor modulators (SARMs). In
Mécanisme D'action
Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate works by stimulating the production of growth hormone and insulin-like growth factor 1 (IGF-1) in the body. These hormones play a crucial role in regulating various physiological processes such as muscle growth, bone density, and metabolism. Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate also binds selectively to androgen receptors, which promotes muscle growth and strength.
Biochemical and Physiological Effects:
Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been shown to increase muscle mass and strength in both animals and humans. It also improves bone density, which can help prevent osteoporosis. Additionally, this compound has been shown to improve sleep quality and cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate in lab experiments is its ability to selectively bind to androgen receptors, which makes it a useful tool for studying the effects of androgen receptor activation. However, one limitation of using this compound is its potential to cause side effects such as increased blood pressure and insulin resistance.
Orientations Futures
There are several future directions for research on Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate. One area of interest is its potential to treat age-related diseases such as Alzheimer's and Parkinson's. Another area of research is its potential to improve bone density and prevent osteoporosis. Additionally, more research is needed to understand the long-term effects of Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate on human health and its potential as a performance-enhancing drug.
Méthodes De Synthèse
The synthesis of Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate involves the reaction of 2-(4-chlorophenyl)ethylamine with ethyl isocyanate followed by esterification with 4-carbomethoxybenzoic acid. This process yields a white crystalline powder that is soluble in DMSO and ethanol.
Applications De Recherche Scientifique
Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been extensively studied for its potential applications in various fields such as medicine, sports, and aging research. In medicine, Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has shown promising results in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. In sports, this compound has been used as a performance-enhancing drug due to its ability to increase muscle mass and strength. In aging research, Ethyl 4-[({[2-(4-chlorophenyl)ethyl]amino}carbonyl)amino]benzoate has been studied for its potential to increase lifespan and improve cognitive function.
Propriétés
IUPAC Name |
ethyl 4-[2-(4-chlorophenyl)ethylcarbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O3/c1-2-24-17(22)14-5-9-16(10-6-14)21-18(23)20-12-11-13-3-7-15(19)8-4-13/h3-10H,2,11-12H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEZRKTUAGFZJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)NCCC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-({[2-(4-chlorophenyl)ethyl]carbamoyl}amino)benzoate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(3,4-dimethylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5778792.png)

![2-(4-hydroxy-3-nitrophenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5778806.png)
![N-[4-(aminosulfonyl)benzyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B5778820.png)
![4-methyl-N-(2-methylphenyl)-2-[(4-methylphenyl)amino]-5-pyrimidinecarboxamide](/img/structure/B5778828.png)
![2-hydroxy-5-{[(phenylthio)acetyl]amino}benzoic acid](/img/structure/B5778834.png)
![N-[2-(aminocarbonyl)phenyl]-2,4-dimethylbenzamide](/img/structure/B5778836.png)


![4,6-dimethyl-N-[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]-2-pyrimidinamine](/img/structure/B5778871.png)
![4-{[2,5-bis(methoxycarbonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5778875.png)


